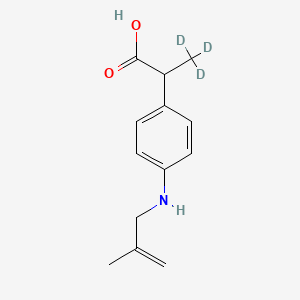![molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8](/img/new.no-structure.jpg)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is a synthetic compound characterized by its complex structure, which includes a phthalimido group, a morpholinone ring, and a deuterium label
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 typically involves multiple steps:
Formation of the Phthalimido Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Coupling with Phenylamine: The hydroxylated intermediate is then coupled with phenylamine under controlled conditions to form the desired amine linkage.
Morpholinone Ring Formation: The final step involves the formation of the morpholinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimido group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its labeled nature.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d3
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: (unlabeled)
Uniqueness
The deuterium label in 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed mechanistic studies and in applications where precise tracking of the compound is essential.
Properties
CAS No. |
1329838-35-8 |
|---|---|
Molecular Formula |
C21H21N3O5 |
Molecular Weight |
399.439 |
IUPAC Name |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
InChI Key |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Synonyms |
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)






